molecular formula C12H11F2N3O3 B3060422 2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy- CAS No. 351368-41-7

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-

Cat. No. B3060422
M. Wt: 283.23 g/mol
InChI Key: WJGKQOLBCQGWAL-UHFFFAOYSA-N
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Description

The compound “2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-” is available for purchase from certain chemical suppliers .

Scientific Research Applications

Anticonvulsant Activity

  • Synthesis and Anticonvulsant Properties : Kornet, Varia, and Beaven (1984) synthesized several 3-amino-2,4(1H,3H)-quinazolinediones and found that four of the ten compounds tested exhibited anticonvulsant activity in mice (Kornet, Varia, & Beaven, 1984).

Cytotoxic and Antitumor Properties

  • Cytotoxic Drug Development : Renault et al. (1983) synthesized a series of 5,8-quinazolinediones, including 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, which exhibited high cytotoxic activity against L1210 leukemia cells and significant antitumoral effects in specific leukemia models (Renault et al., 1983).

Synthetic Methodologies

  • New Synthetic Methods : Petrov and Andreev (2005) reported a new synthetic method for preparing 2,4(1H,3H)-quinazolinedione and its 3-substituted analogs, highlighting their relevance as anticonvulsants, psychosedatives, hypotensive compounds, and tumor cell invasion inhibitors (Petrov & Andreev, 2005).

Analgesic and Anti-inflammatory Activities

  • Analgesic and Anti-inflammatory Studies : Alagarsamy et al. (2011) synthesized novel 3-(3-methoxyphenyl)-2-substituted amino-quinazolin-4(3H)-ones and found that specific compounds exhibited notable analgesic and anti-inflammatory activities, with mild ulcerogenic potential compared to acetylsalicylic acid (Alagarsamy et al., 2011).

Antimicrobial Activities

  • Ionic Liquid-Mediated Antimicrobial Synthesis : Gupta and Chaudhary (2012) conducted a study on the synthesis of thiazolo and thiazino benzo[h]quinazolines, finding that some compounds showed promising antimicrobial activities (Gupta & Chaudhary, 2012).

properties

IUPAC Name

3-amino-1-cyclopropyl-6,7-difluoro-8-methoxyquinazoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O3/c1-20-10-8(14)7(13)4-6-9(10)16(5-2-3-5)12(19)17(15)11(6)18/h4-5H,2-3,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJGKQOLBCQGWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00458461
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-

CAS RN

351368-41-7
Record name 3-amino-1-cyclopropyl-6,7-difluoro-8-methoxy-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00458461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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